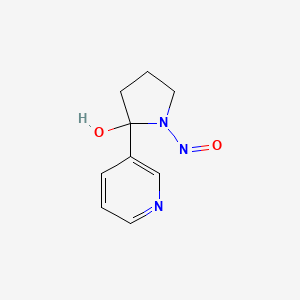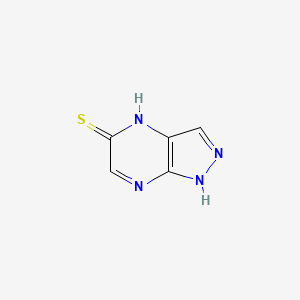
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes an amino group, a chloro group, and a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Applications De Recherche Scientifique
5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-Amino-2-(2-chloro-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both chloro and dimethyl groups on the phenyl ring
Propriétés
Numéro CAS |
54241-45-1 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
5-amino-2-(2-chloro-4,6-dimethylphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12ClN3O/c1-6-3-7(2)11(8(12)4-6)15-10(16)5-9(13)14-15/h3-4H,5H2,1-2H3,(H2,13,14) |
Clé InChI |
CIBYYNKTGAUUAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
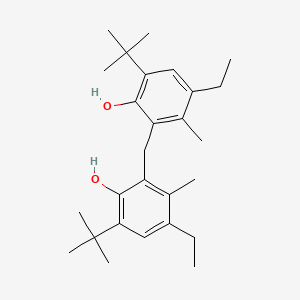

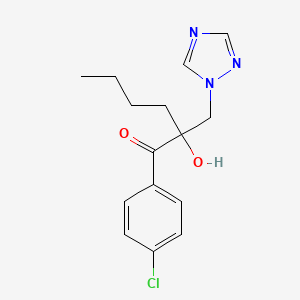
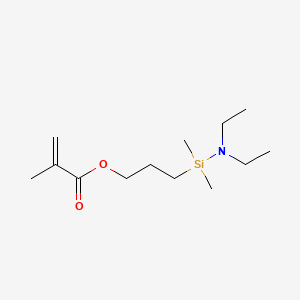
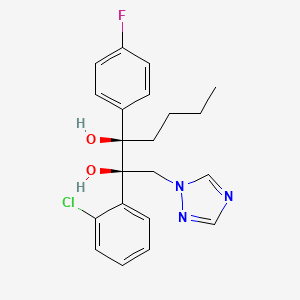
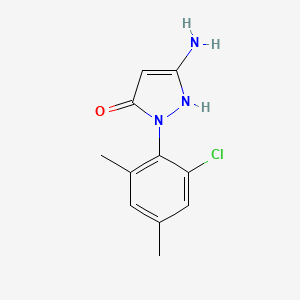

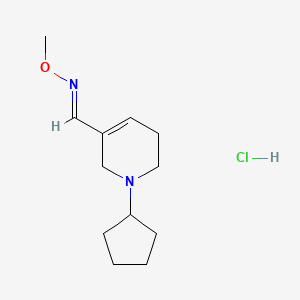
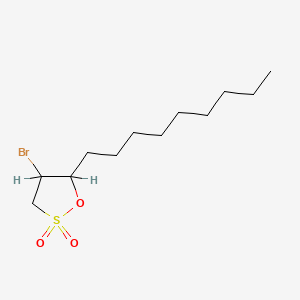
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
